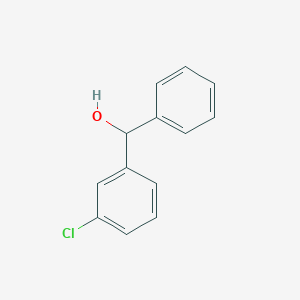

(3-Chlorophenyl)(phenyl)methanol

概述

描述

(3-Chlorophenyl)(phenyl)methanol is an organic compound with the chemical formula C13H11ClO. It is a colorless solid with a benzene aroma, soluble in ethanol and ether, but practically insoluble in water . This compound is asymmetric, containing a chlorine atom and two phenyl groups, and can exist in two stereoisomers .

准备方法

Synthetic Routes and Reaction Conditions: (3-Chlorophenyl)(phenyl)methanol can be synthesized by reacting p-phenylcarbinol with a chlorinating agent. For example, phenylmethanol can be reacted with hydrogen chloride or ferric chloride to obtain (3-chlorophenyl)methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the chlorination of phenylmethanol under controlled conditions to ensure the selective formation of the desired product .

化学反应分析

Types of Reactions: (3-Chlorophenyl)(phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted phenylmethanol derivatives.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

(3-Chlorophenyl)(phenyl)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | Ketones, Carboxylic acids | Acidic or basic conditions |

| Reduction | Hydrocarbons | Hydrogenation or metal catalysts |

| Substitution | Substituted phenylmethanol derivatives | Nucleophilic substitution |

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound and its derivatives exhibit significant biological activities. They are being investigated for their potential as inhibitors of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Case Study: Antiviral Activity

A study explored derivatives of this compound for their antiviral properties. The results indicated that certain modifications enhance activity against viral infections, suggesting a pathway for developing new antiviral agents .

Environmental Science

Study of Organic Pollutants

In environmental research, this compound is utilized to study the behavior of organic pollutants. Its chlorinated structure allows researchers to investigate degradation pathways and environmental impact.

Table 2: Environmental Applications

| Application Area | Description |

|---|---|

| Pollutant Tracking | Used as a marker for chlorinated compounds in ecosystems |

| Degradation Studies | Analyzed for its breakdown products in various environments |

Material Science

Development of New Materials

This compound is also explored in the creation of advanced materials such as polymers and resins. Its chemical properties enable the development of materials with unique characteristics suitable for various industrial applications.

作用机制

The mechanism of action of (3-Chlorophenyl)(phenyl)methanol involves interactions with specific molecular targets and pathways. It can act as a precursor in various chemical reactions, influencing the formation of desired products through its reactive sites. The presence of the chlorine atom and phenyl groups allows it to participate in electrophilic and nucleophilic reactions, affecting the overall reaction mechanism .

相似化合物的比较

- (4-Chlorophenyl)(phenyl)methanol

- (2-Chlorophenyl)(phenyl)methanol

- (3-Bromophenyl)(phenyl)methanol

Comparison: (3-Chlorophenyl)(phenyl)methanol is unique due to its specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions .

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(3-Chlorophenyl)(phenyl)methanol, also known as benzyl-3-chlorophenylmethanol, is an aromatic alcohol that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClO. The presence of the chlorine atom at the meta position on the phenyl ring influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

Synthesis

This compound can be synthesized through several methods. A common approach involves the reaction of chlorobenzene with phenylmethanol in the presence of a suitable catalyst under controlled conditions. The synthesis process typically yields high purity and can be optimized for scale-up in laboratory settings.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study investigating various derivatives, it was found that this compound showed effective inhibition against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| This compound | 0.5 | 38.42 |

| Control (Ningnanmycin) | 0.5 | 54.51 |

This table summarizes findings from antimicrobial assays where this compound was compared to a standard antibiotic, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans, affecting both planktonic cells and biofilms. The proposed mechanism involves disruption of membrane integrity and interference with fungal cell signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.

- Antifungal Mechanism : Another investigation focused on the antifungal properties against Candida species, revealing that treatment with this compound led to morphological changes in fungal cells indicative of cell death .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (3-Chlorophenyl)(phenyl)methanol?

- Methodology :

- Grignard Reaction : Reacting 3-chlorophenylmagnesium bromide with benzaldehyde under anhydrous conditions, followed by acid quenching .

- Chlorination of Precursors : Introduce chlorine to a phenylmethanol derivative using or , ensuring regioselectivity at the 3-position .

- Cross-Coupling Catalysis : Utilize Pd-catalyzed Suzuki-Miyaura coupling between chlorophenyl boronic acids and benzyl alcohols .

- Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is this compound characterized analytically?

- Techniques :

- NMR : - and -NMR to confirm structure (e.g., hydroxyl proton at δ 2.5–3.5 ppm, aromatic protons between δ 6.8–7.5 ppm) .

- HPLC/LC-MS : Assess purity (>98%) and detect impurities using C18 columns with methanol/water mobile phases .

- FT-IR : Identify hydroxyl (3200–3600 cm) and C-Cl (550–750 cm) stretches .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation; PAC-1 exposure limit is 2.1 mg/m³ .

- Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Strategies :

- Catalyst Optimization : Screen Pd-based catalysts (e.g., ) with ligands like PPh to enhance cross-coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates in Grignard reactions .

- Temperature Control : Maintain –20°C during chlorination to minimize side products .

Q. What challenges arise in resolving stereochemistry during synthesis?

- Approaches :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., space group , bond angles 119–121°) .

Q. How do computational studies predict the reactivity of this compound?

- Methods :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Q. Data Contradiction Analysis

Q. Conflicting literature reports on chlorination methods: How to reconcile discrepancies?

- Resolution :

- Systematic Screening : Vary reagents ( vs. ) and temperatures to identify optimal conditions .

- Byproduct Analysis : Use GC-MS to detect intermediates (e.g., dichlorinated derivatives) and adjust stoichiometry .

Q. Applications in Academic Research

Q. What role does this compound play in pharmaceutical intermediates?

- Case Studies :

- Antifungal Agents : Serve as a precursor for triazole derivatives via Huisgen cycloaddition .

- Anticancer Probes : Functionalize with fluorophores for cellular uptake studies .

Q. How is this compound used in studying enzyme interactions?

- Methodology :

- Kinetic Assays : Measure inhibition constants () against cytochrome P450 isoforms .

- Docking Simulations : Model binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.65 g/mol | |

| Boiling Point | 285–290°C (estimated) | |

| 3.2 (calculated) | ||

| NMR Shifts (δ, ppm) | OH: 2.5–3.5; Aromatic: 6.8–7.5 |

属性

IUPAC Name |

(3-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCJHFYXAPQYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341089 | |

| Record name | 3-Chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63012-03-3 | |

| Record name | 3-Chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。